Sulphur diterbium dioxide

説明

Sulphur diterbium dioxide (CAS No. 12143-18-9) is a rare inorganic compound containing terbium (a lanthanide), sulfur, and oxygen. Terbium oxides and sulfates, such as Terbium(III) sulfate octahydrate (Tb₂(SO₄)₃·8H₂O), are better characterized and exhibit properties typical of rare-earth compounds, including luminescence and paramagnetism . Sulphur diterbium dioxide likely exists as a crystalline solid, given the stability of terbium oxides and sulfates under standard conditions. However, its synthesis, exact stoichiometry, and applications remain understudied in publicly available literature.

特性

CAS番号 |

12143-18-9 |

|---|---|

分子式 |

H2O2STb2 |

分子量 |

383.93036 |

IUPAC名 |

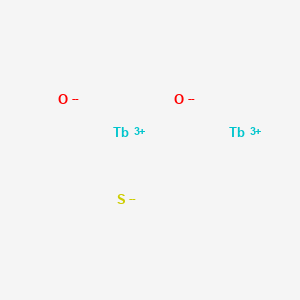

oxygen(2-);terbium(3+);sulfide |

InChI |

InChI=1S/2O.S.2Tb/q3*-2;2*+3 |

SMILES |

[O-2].[O-2].[S-2].[Tb+3].[Tb+3] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares Sulphur diterbium dioxide with structurally or functionally related compounds: sulfur dioxide (SO₂), sulfur trioxide (SO₃), and Terbium(III) sulfate octahydrate.

Key Findings:

- Chemical Behavior : Unlike SO₂ and SO₃, which are acidic gases, Sulphur diterbium dioxide is hypothesized to act as a mixed oxide with both acidic (sulfur-derived) and basic (terbium-derived) properties. Its reactivity with water remains unverified but could mirror terbium sulfates, which hydrolyze slowly .

- Thermal Stability : Terbium compounds like Tb₂(SO₄)₃ decompose above 400°C, releasing SOₓ gases . Sulphur diterbium dioxide may follow similar decomposition pathways, posing handling challenges.

Q & A

Basic Research Question

- XRD and neutron diffraction : Essential for determining lattice parameters and atomic positions. For oxygen-sulfur disorder in the anion sublattice, neutron diffraction provides higher resolution .

- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of Tb (typically +3) and sulfur/oxygen bonding environments .

- Magnetic susceptibility measurements : To study Tb³⁺ magnetic interactions, use SQUID magnetometry in the 2–300 K range .

Advanced Tip : Pair density functional theory (DFT) calculations with experimental data to resolve ambiguities in electronic structure .

How do researchers reconcile discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) for Sulphur diterbium dioxide?

Advanced Research Question

Discrepancies often stem from synthesis conditions or impurity phases. To address this:

- Cross-validation : Combine calorimetry (e.g., solution calorimetry) with phase-pure samples verified via XRD and electron microscopy .

- Error analysis : Quantify uncertainties from impurity contributions using Rietveld refinement (e.g., 2% Tb₂O₃ impurity can alter enthalpy by ±15 kJ/mol) .

Methodological Framework : Apply the "3σ rule" to outlier data and replicate experiments under controlled atmospheres .

What computational approaches are suitable for modeling the electronic and magnetic behavior of Sulphur diterbium dioxide?

Advanced Research Question

- DFT + Hubbard U : Accounts for strong electron correlations in Tb 4f orbitals. Set U = 6–8 eV for Tb³⁺ based on prior lanthanide oxide studies .

- Monte Carlo simulations : Model magnetic ordering transitions observed below 50 K .

Validation : Compare calculated bandgaps with experimental UV-Vis absorption edges (e.g., 3.2 eV predicted vs. 3.0–3.5 eV observed) .

How should researchers design experiments to investigate anion (S/O) substitution effects in Sulphur diterbium dioxide?

Advanced Research Question

- Defect engineering : Synthesize Tb₂S₂₋ₓOₓ solid solutions via controlled gas-phase reactions (e.g., H₂S/H₂O mixtures) .

- Spectroscopic mapping : Use Raman spectroscopy to track S-O vibrational modes (e.g., 450 cm⁻¹ for S-S bonds vs. 600 cm⁻¹ for S-O) .

Data Interpretation : Correlate anion composition with conductivity measurements to identify optimal doping levels for semiconductor applications .

What strategies mitigate oxygen contamination during Sulphur diterbium dioxide synthesis?

Basic Research Question

- Atmosphere control : Use gloveboxes (<1 ppm O₂/H₂O) and sealed quartz ampoules evacuated to 10⁻⁵ mbar .

- Precursor pretreatment : Anneal Tb₂O₃ under H₂ at 500°C to reduce surface oxides .

Quality Control : Auger electron spectroscopy (AES) to detect surface oxygen (<2 at.% acceptable) .

How can researchers systematically evaluate the catalytic potential of Sulphur diterbium dioxide in redox reactions?

Advanced Research Question

- Activity screening : Test in model reactions (e.g., CO oxidation) using fixed-bed reactors with online GC-MS analysis .

- Surface analysis : Operando XPS to monitor sulfur oxidation states during catalysis .

Data Reporting : Normalize turnover frequencies (TOF) to surface area (BET) and active sites (estimated via H₂ chemisorption) .

What are the best practices for documenting and replicating synthesis procedures in publications?

Basic Research Question

- Detailed protocols : Specify furnace ramp rates (±1°C/min), gas flow rates (±5%), and cooling methods (quenching vs. slow cooling) .

- Data transparency : Include raw XRD patterns and TGA curves in supplementary materials .

Reproducibility Checklist : Follow the "FAIR" principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。